molecular formula C18H20N2O4S B2714969 2-(2,3-dimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 895441-76-6

2-(2,3-dimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2714969
CAS No.: 895441-76-6
M. Wt: 360.43
InChI Key: WUGWZUOECHKUEO-UHFFFAOYSA-N
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Description

2-(2,3-dimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound belonging to the class of thiophene derivatives. These compounds are known for their diverse biological activities and potential pharmacological applications. The unique structure of this compound, which includes a thiophene ring fused with a benzene ring and substituted with a dimethoxybenzamido group, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2-(2,3-dimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, typically involves multi-step reactions starting from simple precursors. One common method involves the cyclization of precursor compounds such as ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of thiophene derivatives may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated synthesis equipment to ensure consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiophene derivatives.

    Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

2-(2,3-dimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-dimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide stands out due to its unique substitution pattern and the presence of the dimethoxybenzamido group, which may confer distinct biological activities and pharmacological properties compared to other thiophene derivatives.

Properties

IUPAC Name

2-[(2,3-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-23-12-8-5-7-11(15(12)24-2)17(22)20-18-14(16(19)21)10-6-3-4-9-13(10)25-18/h5,7-8H,3-4,6,9H2,1-2H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGWZUOECHKUEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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